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Compound of Interest

Compound Name: 2-Isopropyl-4,5-dimethylthiazole

Cat. No.: B1584073 Get Quote

This guide provides an in-depth analysis and comparison of the electron ionization (EI) mass

spectrum of 2-Isopropyl-4,5-dimethylthiazole, a heterocyclic compound significant in flavor

and fragrance chemistry as well as a potential scaffold in medicinal chemistry. Designed for

researchers, scientists, and drug development professionals, this document delves into the

compound's unique fragmentation patterns, compares it with structurally related thiazoles, and

provides a standardized protocol for its analysis.

Introduction to 2-Isopropyl-4,5-dimethylthiazole
2-Isopropyl-4,5-dimethylthiazole (CAS No: 53498-30-9) is a substituted thiazole with the

molecular formula C₈H₁₃NS and a molecular weight of 155.26 g/mol .[1][2] Its structure,

featuring an isopropyl group at the 2-position and two methyl groups at the 4- and 5-positions,

dictates its characteristic behavior under electron ionization mass spectrometry (EI-MS).

Understanding its mass spectrum is crucial for its unambiguous identification in complex

matrices and for elucidating the structure of novel, related compounds.

Mass Spectrum Analysis of 2-Isopropyl-4,5-
dimethylthiazole
Under standard 70 eV electron ionization, 2-Isopropyl-4,5-dimethylthiazole undergoes

predictable and informative fragmentation. The mass spectrum is characterized by a distinct

molecular ion and several key fragment ions that provide a structural fingerprint.
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The molecular ion (M⁺•) is readily observed at a mass-to-charge ratio (m/z) of 155, consistent

with the compound's molecular weight.[1][2] The most abundant ion in the spectrum, the base

peak, appears at m/z 140. This corresponds to the loss of a methyl radical (•CH₃), a common

and favorable fragmentation pathway for molecules containing isopropyl or methyl groups.[1][3]

Key Fragmentation Pathways
The fragmentation of 2-Isopropyl-4,5-dimethylthiazole is primarily driven by the cleavage of

the alkyl substituents from the stable thiazole ring. The stability of the resulting carbocations

and radical species governs the relative abundance of the observed fragment ions.[3][4]

Loss of a Methyl Radical (α-Cleavage): The most favorable fragmentation is the loss of a

methyl group (15 Da) from the isopropyl moiety. This α-cleavage results in a stable,

secondary carbocation that is further stabilized by the adjacent thiazole ring system. This [M-

15]⁺ ion at m/z 140 is the base peak in the spectrum.[1]

Loss of Propylene (McLafferty-type Rearrangement): A significant peak is observed at m/z

113, corresponding to the loss of a neutral propylene molecule (C₃H₆, 42 Da). This is likely

due to a McLafferty-type rearrangement involving the transfer of a hydrogen atom from one

of the methyl groups of the isopropyl substituent to the thiazole ring, followed by the

elimination of propylene.

Loss of an Isopropyl Radical: Cleavage of the C-C bond between the thiazole ring and the

isopropyl group results in the loss of an isopropyl radical (•C₃H₇, 43 Da), leading to a

fragment ion at m/z 112.

Ring Cleavage Fragments: A notable peak at m/z 104 suggests a more complex

fragmentation involving the cleavage of the thiazole ring itself.[1]

Visualization of Fragmentation
The proposed primary fragmentation pathway leading to the base peak is illustrated below.
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Caption: Primary fragmentation of 2-Isopropyl-4,5-dimethylthiazole via α-cleavage.

Summary of Mass Spectrum Data
m/z Relative Intensity

Proposed
Fragment

Notes

155 Moderate [C₈H₁₃NS]⁺•
Molecular Ion (M⁺•)[1]

[2]

140 100% [M - CH₃]⁺

Base Peak; Loss of a

methyl radical from

the isopropyl group.[1]

113 Significant [M - C₃H₆]⁺
Loss of propylene via

rearrangement.

112 Moderate [M - C₃H₇]⁺
Loss of an isopropyl

radical.

104 Moderate [C₅H₆NS]⁺
Result of thiazole ring

cleavage.[1]

Comparative Analysis with Structural Analogs
To highlight the unique spectral features of 2-Isopropyl-4,5-dimethylthiazole, its mass

spectrum is compared with two structural analogs: 2-Isopropyl-4-methylthiazole and the parent
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unsubstituted Thiazole.

2-Isopropyl-4-methylthiazole (C₇H₁₁NS, MW: 141.23)
This analog lacks the methyl group at the 5-position. Its mass spectrum also shows a base

peak at [M-15]⁺, corresponding to the loss of a methyl radical from the isopropyl group (m/z

126).[5][6] However, the subsequent fragmentation pattern differs, reflecting the absence of the

second methyl group on the ring. This comparison demonstrates that the primary fragmentation

is initiated at the isopropyl group in both molecules, but the overall pattern is sensitive to the

substitution on the thiazole ring.

Thiazole (C₃H₃NS, MW: 85.13)
The unsubstituted thiazole ring is relatively stable, and its mass spectrum is dominated by the

molecular ion at m/z 85.[7] Major fragments arise from the cleavage of the ring itself, such as

the loss of HCN (m/z 58) and C₂H₂ (m/z 59). Comparing the subject compound to thiazole

clearly illustrates how alkyl substituents introduce new, lower-energy fragmentation pathways

(i.e., cleavage of alkyl groups) that dominate the spectrum.[8]

Comparative Data Table
Compound Molecular Ion (m/z) Base Peak (m/z)

Key Differentiating
Fragment(s)

2-Isopropyl-4,5-

dimethylthiazole
155 140 ([M-15]⁺)

113 (Loss of C₃H₆),

104 (Ring Cleavage)

[1]

2-Isopropyl-4-

methylthiazole
141 126 ([M-15]⁺)

Different pattern of

lower mass ring

fragments.[5]

Thiazole 85 85 (M⁺•)
58 (Loss of HCN), 59

(Loss of C₂H₂)[7]

Standardized Experimental Protocol: GC-MS
Analysis
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Acquiring a high-quality mass spectrum of 2-Isopropyl-4,5-dimethylthiazole is readily

achieved using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is ideal for

analyzing volatile and semi-volatile compounds.

Step-by-Step Methodology
Sample Preparation: Prepare a dilute solution of the compound (approx. 100 µg/mL) in a

volatile, high-purity solvent such as dichloromethane or hexane.

GC Separation:

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

Injection Volume: 1 µL.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film

thickness DB-5ms or equivalent.

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and

hold for 5 minutes.

MS Detection:

Interface Temperature: 280°C.

Ion Source: Electron Ionization (EI) source maintained at 230°C.

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

Data Analysis:
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Extract the mass spectrum from the apex of the chromatographic peak corresponding to

2-Isopropyl-4,5-dimethylthiazole.

Compare the acquired spectrum against a reference library, such as the NIST Mass

Spectral Library, for confirmation.[2]

Experimental Workflow Diagram
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Caption: Workflow for the GC-MS analysis of 2-Isopropyl-4,5-dimethylthiazole.

Conclusion
The electron ionization mass spectrum of 2-Isopropyl-4,5-dimethylthiazole is highly

characteristic, defined by its molecular ion at m/z 155 and a dominant base peak at m/z 140

resulting from the facile loss of a methyl group. Comparison with structural analogs reveals that

while the isopropyl group directs the initial fragmentation, the overall spectral fingerprint is

modulated by the substitution pattern on the thiazole ring. The provided GC-MS protocol offers

a robust and reliable method for the routine analysis of this compound, ensuring accurate

identification for quality control, research, and development applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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